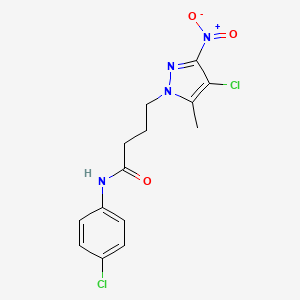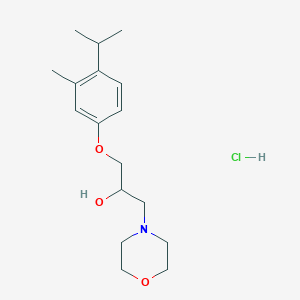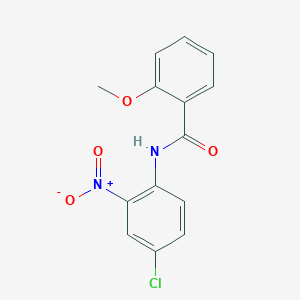![molecular formula C21H21N5OS B5204612 2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204612.png)
2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline" is a heterocyclic compound that includes several functional groups, making it a candidate for various chemical reactions and potential applications in organic synthesis and materials science. Research on similar compounds offers insights into the synthesis, molecular structure, and properties of such complex molecules.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives often involves stereoselective alkylation, N-alkylation, and ring-closing metathesis (RCM) as key steps. For example, a convenient synthesis of trans-4a,5,8,8a-tetrahydro-2H-isoquinolin-1-ones from 4-allyl-3,4-dihydro-1H-pyridine-2-thiones has been described, utilizing stereoselective alkylation and RCM (Sośnicki & Struk, 2010). This method highlights the synthetic potential of obtaining bicyclic pi-peridinones, which could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction. These analyses provide detailed information on the geometric and electronic structure, which is crucial for understanding the reactivity and properties of the molecule (Cansiz et al., 2012).
Chemical Reactions and Properties
Research on tetrahydroquinoline and related derivatives reveals various chemical reactions they can undergo, such as Lewis acid-catalyzed reactions with ethyl (arylimino)acetates to produce pyrrolidine and tetrahydroquinoline derivatives in moderate to good yields (Lu & Shi, 2007). These findings are indicative of the chemical versatility of tetrahydroisoquinolines and their potential as intermediates in organic synthesis.
Physical Properties Analysis
The physical properties of similar compounds are largely influenced by their molecular structure. For instance, the crystalline structure and density can be determined through X-ray diffraction, providing insights into the compound's stability and potential applications in material science.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the compound's potential applications. Studies on related molecules, like oxidative cyclization of tertiary amines to produce pyrrolo-dihydroisoquinolines, demonstrate the diverse chemical behavior that can be expected from the compound (Grigg et al., 1992).
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-2-12-26-20(17-7-10-22-11-8-17)23-24-21(26)28-15-19(27)25-13-9-16-5-3-4-6-18(16)14-25/h2-8,10-11H,1,9,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFKQIDIYXBVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)






![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5204583.png)

![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide](/img/structure/B5204592.png)
![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl propylcarbamate](/img/structure/B5204596.png)


![ethyl 5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5204604.png)